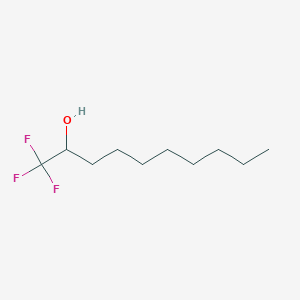

(S)-1,1,1-Trifluorodecan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1,1,1-trifluorodecan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19F3O/c1-2-3-4-5-6-7-8-9(14)10(11,12)13/h9,14H,2-8H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHCYMPYGWJDQU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for S 1,1,1 Trifluorodecan 2 Ol

Asymmetric Reduction Strategies of 1,1,1-Trifluorodecan-2-one

The most direct approach to (S)-1,1,1-Trifluorodecan-2-ol is the asymmetric reduction of the corresponding prochiral ketone, 1,1,1-trifluorodecan-2-one. Various catalytic methods have been explored to achieve high enantioselectivity in this transformation.

Enantioselective Catalytic Hydrogenation and Transfer Hydrogenation

Enantioselective catalytic hydrogenation and transfer hydrogenation are powerful tools for the asymmetric reduction of ketones. researchgate.net These methods utilize chiral metal complexes to facilitate the stereoselective addition of hydrogen to the carbonyl group. researchgate.net Ruthenium-based catalysts, in particular, have shown excellent performance in the asymmetric transfer hydrogenation (ATH) of ketones. nih.gov For instance, complexes of the type [RuCl2(phosphane)2(1,2-diamine)] are effective precatalysts for the homogeneous hydrogenation of a variety of ketones. researchgate.net The stereoselectivity of these reactions can be finely tuned by modifying the chiral ligands, such as diphosphanes (e.g., BINAP) and diamines, as well as the reaction conditions. researchgate.net In the reduction of alkyl trifluoromethyl ketones, the trifluoromethyl group often acts as the sterically demanding group, guiding the stereochemical outcome of the reaction. dokumen.pub For example, the reduction of 1,1,1-trifluorodecan-2-one using B-chlorodiisopinocampheylborane has been reported to yield the corresponding alcohol with high enantiomeric excess (ee). sigmaaldrich.com Specifically, this method achieved a 91% ee for the reduction of 1,1,1-trifluorodecan-2-one. sigmaaldrich.comresearchgate.net

| Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| (-)-B-Chlorodiisopinocampheylborane | 1,1,1-Trifluorodecan-2-one | This compound | 91% | sigmaaldrich.comresearchgate.net |

| Ru(II)-thiazolylidene complexes | Ketones/Aldehydes | Alcohols | - | researchgate.net |

Biocatalytic Approaches via Whole-Cell Bioreduction

Biocatalysis, utilizing whole cells of microorganisms or isolated enzymes, offers a green and highly selective alternative for the synthesis of chiral compounds. nih.govmdpi.com Whole-cell bioreduction of prochiral ketones is a particularly attractive method for producing enantiomerically pure alcohols due to the high enantioselectivity of the enzymes involved and the mild reaction conditions. nih.govmdpi.com Various microorganisms, including yeast strains like Lodderomyces elongisporus and Pichia carsonii, have been successfully employed for the bioreduction of ketones. researchgate.net These biocatalysts can be used in continuous-flow systems, offering advantages in terms of productivity and scalability. researchgate.net For the reduction of fluorinated ketones, whole-cell systems have demonstrated excellent enantiomeric purity, often exceeding 99% ee. researchgate.net The use of whole cells circumvents the need for costly isolation of enzymes and the addition of external cofactors, as the cellular machinery handles cofactor regeneration. d-nb.infounimi.it

Research has shown that various microbial strains can effectively reduce trifluoromethyl ketones. For example, immobilized cells of Geotrichum candidum have been used for the reduction of fluorinated acetophenone (B1666503) derivatives with high conversion and enantiomeric excess. researchgate.net While specific data for the whole-cell bioreduction of 1,1,1-trifluorodecan-2-one is not extensively detailed in the provided results, the successful reduction of similar long-chain trifluoromethyl ketones, such as 1,1,1-trifluorononan-2-one (B14145223) (92% ee), suggests the high potential of this approach. researchgate.net

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Yeast Cells (e.g., L. elongisporus, P. carsonii) | Ketones (general) | Alcohols | >99% | researchgate.net |

| Geotrichum candidum (immobilized) | Fluorinated Acetophenones | Chiral Fluorinated Alcohols | >99% | researchgate.net |

| General Microorganisms | 1,1,1-Trifluorononan-2-one | (S)-1,1,1-Trifluorononan-2-ol | 92% | researchgate.net |

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recycled. ethz.ch This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com

Utilization of Chiral Sulfinyl Auxiliaries

Chiral sulfinyl groups have proven to be powerful auxiliaries in asymmetric synthesis, particularly for the preparation of fluorinated compounds. bioorganica.com.uacas.cn The sulfinyl group can activate adjacent functional groups and direct the stereochemical course of reactions with high diastereoselectivity. sigmaaldrich.com For example, N-tert-butanesulfinyl imines, derived from Ellman's sulfinamide, are versatile intermediates for the asymmetric synthesis of chiral amines. cas.cnsigmaaldrich.com In the context of synthesizing chiral alcohols, chiral β-keto sulfoxides can be used. Diastereoselective reduction of the ketone, controlled by the chiral sulfinyl group, followed by removal of the auxiliary, yields the enantiomerically enriched alcohol. The stereochemical outcome of these reactions can often be predicted based on established models of asymmetric induction. bioorganica.com.ua

Multi-Step Synthetic Routes Incorporating Stereocontrol Elements

A prevalent and logical strategy for synthesizing this compound involves a multi-step sequence where the key stereocenter is established through an asymmetric transformation of a prochiral precursor. A common approach is the asymmetric reduction of the corresponding ketone, 1,1,1-trifluorodecan-2-one.

This route can be conceptualized in two primary stages:

Synthesis of Prochiral Ketone: The precursor, 1,1,1-trifluorodecan-2-one, can be prepared through various standard organic reactions. One feasible method is the reaction of a trifluoroacetylating agent with an organometallic reagent derived from octane, such as octylmagnesium bromide.

Asymmetric Reduction: The pivotal step is the enantioselective reduction of the prochiral trifluoromethyl ketone. This transformation is frequently accomplished using chiral catalysts. Methods include catalytic hydrogenation with chiral rhodium or ruthenium complexes or the use of stoichiometric chiral reducing agents like boranes complexed with chiral ligands (oxazaborolidines). nih.govacs.org Enzymatic reductions, for instance using baker's yeast, have also proven effective for converting trifluoromethyl ketones into optically active alcohols with high enantioselectivity. rsc.org

A nickel-catalyzed approach offers a modular route where enantioenriched α-trifluoromethyl ketones are first synthesized via reductive cross-coupling of acid chlorides (e.g., nonanoyl chloride) and racemic α-CF3 alkyl bromides. chinesechemsoc.orgchinesechemsoc.org The resulting chiral ketone can then undergo a diastereoselective reduction to furnish the desired β-trifluoromethylated secondary alcohol, this compound, with the stereochemistry controlled in the initial coupling step. acs.org

Enantioselective addition reactions provide a direct pathway to form the chiral carbinol center. Two primary strategies can be envisioned for the synthesis of this compound:

Asymmetric Trifluoromethylation of an Aldehyde: This approach involves the addition of a nucleophilic trifluoromethyl source to octanal (B89490). The most common reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF3), often called the Ruppert-Prakash reagent. nih.gov The reaction's enantioselectivity is induced by a chiral catalyst, such as a chiral ammonium (B1175870) fluoride (B91410) or a Lewis acid complexed with a chiral ligand. pkusz.edu.cn While highly effective for aryl aldehydes, achieving high enantioselectivity with aliphatic aldehydes like octanal can be more challenging. nih.govpkusz.edu.cn

Asymmetric Alkylation of a Trifluoromethyl Aldehyde: An alternative is the enantioselective addition of an octyl-based organometallic reagent (e.g., dioctylzinc) to trifluoroacetaldehyde. This method is less common due to the challenges associated with the handling of gaseous and highly reactive trifluoroacetaldehyde.

The table below summarizes representative catalytic systems that could be adapted for the enantioselective trifluoromethylation of octanal.

| Catalyst/Reagent System | Aldehyde Type | Yield (%) | Enantiomeric Excess (ee %) |

| Chiral Ammonium Fluoride / TMSCF3 | Aliphatic/Aromatic | Varies | Moderate to High |

| Chiral Triaminosulfonium / TMSCF3 | Aromatic | Good | High |

| Cinchona Alkaloid / TMSCF3 | Aromatic | High | >90 |

| Ir-Photocatalyst / Chiral Amine | Aliphatic | 66-88 | 96-99 |

Data adapted from studies on various aldehydes and may serve as a starting point for optimization for octanal. nih.govpkusz.edu.cn

Stereodivergent synthesis enables access to any desired stereoisomer of a product with multiple stereocenters from a common set of starting materials by simply modifying the catalyst or reaction conditions. nih.govrsc.orgacs.org For a molecule with a single stereocenter like this compound, this concept primarily applies to the ability to selectively produce either the (S) or (R) enantiomer from the same precursor.

The most straightforward application of this principle is catalyst-controlled stereoselection . In the asymmetric reduction of 1,1,1-trifluorodecan-2-one or the asymmetric addition to octanal, the choice of the catalyst's chirality dictates the absolute configuration of the product.

A Comparison of Catalyst-Controlled Stereodivergent Strategies:

| Strategy | Precursor | Catalyst/Reagent | Product | Reference |

|---|---|---|---|---|

| Asymmetric Reduction | 1,1,1-Trifluorodecan-2-one | (R)-Ligand based Catalyst | (R)-1,1,1-Trifluorodecan-2-ol | nih.govthieme-connect.com |

| Asymmetric Reduction | 1,1,1-Trifluorodecan-2-one | (S)-Ligand based Catalyst | This compound | nih.govthieme-connect.com |

| Asymmetric Addition | Octanal + "CF3" source | (R)-Ligand based Catalyst | (R)-1,1,1-Trifluorodecan-2-ol | rsc.org |

| Asymmetric Addition | Octanal + "CF3" source | (S)-Ligand based Catalyst | This compound | rsc.org |

More complex stereodivergent methods often involve systems with multiple chiral centers, where a single catalyst can be used to access different diastereomers by altering reaction parameters or the sequence of reagent addition. rsc.org For instance, copper-catalyzed stereodivergent syntheses of amino alcohols have demonstrated that all possible stereoisomers can be obtained by selecting the appropriate combination of substrate geometry ((E) or (Z)-enal) and catalyst enantiomer ((R) or (S)-ligand). nih.govthieme-connect.com

Emerging Methodologies for the Preparation of Chiral Trifluoromethyl Alcohols

The field of organofluorine chemistry is rapidly advancing, with several novel methods emerging for the synthesis of chiral trifluoromethylated compounds. These cutting-edge techniques offer new potential routes to molecules like this compound.

Photoredox and Photoenzymatic Catalysis: A groundbreaking approach merges photoredox catalysis with organocatalysis for the enantioselective α-trifluoromethylation of aldehydes. nih.govorganic-chemistry.orgresearchgate.net This dual catalytic system uses visible light to generate a trifluoromethyl radical, which is then captured by a chiral enamine intermediate, yielding α-trifluoromethyl aldehydes with very high enantioselectivity (up to 99% ee) for various aliphatic substrates. nih.govorganic-chemistry.org These aldehyde products can be easily reduced to the corresponding primary alcohols. More recently, photoenzymatic strategies have been developed that use light-driven ene-reductases to perform enantioselective hydroalkylation of alkenes with fluorinated reagents, achieving high stereocontrol and offering a green chemistry approach to chiral fluorinated molecules. nih.govresearchgate.netillinois.eduthe-innovation.orgcabbi.bio

Nickel-Catalyzed Cross-Coupling Reactions: Modern nickel catalysis has provided powerful tools for constructing C-C bonds. One innovative method is the nickel-catalyzed stereoconvergent Hiyama cross-coupling, which reacts bisfunctionalized electrophiles (containing both a trifluoromethyl group and a leaving group) with organosilanes. nih.govresearchgate.netnih.gov This represents a conceptually new way to access chiral α-trifluoromethyl alcohols. Another significant development is the nickel-catalyzed enantioselective reductive cross-coupling between acyl chlorides and racemic α-CF3 alkyl bromides, which generates chiral α-CF3 ketones that are precursors to the target alcohols. chinesechemsoc.orgchinesechemsoc.orgacs.org

Overview of Emerging Synthetic Methodologies:

| Methodology | General Transformation | Key Advantages | Reference |

|---|---|---|---|

| Photoredox Organocatalysis | Aldehyde + CF3I → α-CF3 Aldehyde | Uses visible light, high enantioselectivity for aliphatic substrates, mild conditions. | nih.govorganic-chemistry.org |

| Photoenzymatic Catalysis | Alkene + Fluoroalkyl-I → Chiral Fluoroalkane | High stereocontrol at remote positions, environmentally benign (uses enzymes and light). | nih.govillinois.eduthe-innovation.org |

| Ni-catalyzed Hiyama Coupling | Ar-Si(OR)3 + Cl-CH(OR')-CF3 → Ar-CH(OR')-CF3 | Conceptually novel, provides direct access to chiral CF3-ethers/alcohols. | nih.govnih.gov |

| Ni-catalyzed Reductive Coupling | R-COCl + Br-CH(R')-CF3 → R-CO-CH(R')-CF3 | Modular, good functional group tolerance, enantioconvergent. | chinesechemsoc.orgacs.org |

These emerging methods, characterized by their novelty, efficiency, and high degree of stereocontrol, represent the forefront of synthetic strategies applicable to the preparation of this compound and other valuable chiral fluorinated compounds.

Advanced Spectroscopic and Chiroptical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei. rsc.org For chiral molecules, specific NMR applications are crucial for assigning stereochemistry. The nuclei of many isotopes possess a characteristic spin, which, in the presence of a strong external magnetic field, can exist in different energy states. msu.edu Transitions between these states can be induced by radiofrequency radiation, and the resulting signal provides a wealth of structural data. libretexts.org

One-dimensional NMR spectroscopy of hydrogen (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) nuclei provides foundational information for the structural verification of (S)-1,1,1-Trifluorodecan-2-ol.

¹H NMR: In ¹H NMR, the chemical shift of each proton is indicative of its local electronic environment. For this compound, the spectrum would display distinct signals for the protons along the decyl chain, the hydroxyl proton, and the unique proton at the C2 chiral center. This C2 proton would appear as a complex multiplet due to coupling with both the adjacent CF₃ group and the protons on C3.

¹³C NMR: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. mdpi.com A key feature for this compound would be the signal for the trifluoromethyl (CF₃) carbon, which would appear as a quartet due to one-bond coupling with the three fluorine atoms. The carbon of the chiral center (C2) would also be clearly identifiable.

¹⁹F NMR: As ¹⁹F is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. ucl.ac.uk For this molecule, the three chemically equivalent fluorine atoms of the CF₃ group would be expected to produce a single resonance signal, likely split into a doublet by the proton on the adjacent C2 chiral center.

The precise chemical shifts and coupling constants observed in these spectra serve as a fingerprint for the molecule, confirming the connectivity and the presence of the key functional groups around the chiral center.

Table 1: Predicted NMR Data for this compound This table presents hypothetical, representative data based on the principles of NMR spectroscopy.

| Nucleus | Atom Position | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |

|---|---|---|---|

| ¹H | H on C2 | ~3.8 - 4.2 | Multiplet |

| OH on C2 | Variable | Singlet (broad) | |

| H on C3 | ~1.5 - 1.7 | Multiplet | |

| H on C10 | ~0.8 - 0.9 | Triplet | |

| ¹³C | C1 (CF₃) | ~125 | Quartet (q) |

| C2 (CHOH) | ~70 | Doublet (d) | |

| C10 (CH₃) | ~14 | Singlet (s) |

| ¹⁹F | F on C1 | ~-77 | Doublet (d) |

Two-dimensional (2D) NMR techniques provide correlation data that reveal how different nuclei are related, which is indispensable for complex structural assignments.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other through chemical bonds, typically over two or three bonds. libretexts.org For this compound, a COSY spectrum would display cross-peaks connecting the signals of adjacent protons along the entire length of the decyl chain. This would allow for a sequential "walk" along the carbon backbone, confirming the uninterrupted connectivity from the terminal methyl group (C10) to the methylene (B1212753) group adjacent to the chiral center (C3), and its coupling to the C2 proton. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike COSY, which shows through-bond connectivity, NOESY reveals through-space proximity between protons, regardless of whether they are bonded. huji.ac.il The strength of a NOESY signal is inversely proportional to the sixth power of the distance between the nuclei, making it extremely useful for determining stereochemistry and conformation. columbia.edu In the context of this compound, NOESY could reveal correlations between the proton on the C2 chiral center and protons on the C3 methylene group, helping to define the preferred rotational conformation (rotamer) around the C2-C3 bond in solution.

Vibrational and Electronic Spectroscopy for Conformational and Chiral Analysis

While NMR confirms the chemical structure, chiroptical techniques like Circular Dichroism are required to probe the molecule's absolute configuration and conformation directly.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org This technique is a powerful tool for studying the stereochemical aspects of optically active compounds. scispace.com An achiral molecule will not produce a CD signal, but an enantiomerically pure sample of this compound would yield a characteristic spectrum. The sign and magnitude of the CD signals, known as Cotton effects, are directly related to the molecule's three-dimensional structure. nih.gov For this alcohol, electronic transitions associated with the hydroxyl chromophore would give rise to a specific CD spectrum. The absolute (S)-configuration can be confidently assigned by comparing the experimentally measured spectrum with a spectrum predicted from first-principles quantum mechanical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). aps.org

Vibrational Circular Dichroism (VCD) is the infrared analogue of electronic CD, measuring the differential absorption of circularly polarized light in the vibrational transition region. hindsinstruments.com VCD provides significantly more structural information than electronic CD because a typical molecule has many more vibrational bands than electronic transitions. gaussian.com Each of these bands (e.g., C-H, O-H, C-F stretches and bends) has a VCD signal whose sign and intensity are exquisitely sensitive to the molecule's absolute configuration and its ensemble of conformations in solution. dtu.dk The rich and detailed fingerprint provided by a VCD spectrum, when paired with computational modeling, offers an exceptionally reliable method for the unambiguous determination of the absolute stereochemistry of chiral molecules like this compound. rsc.orgresearchgate.net

X-ray Crystallography for Solid-State Stereochemical Determination (if applicable to crystalline forms or derivatives)

X-ray crystallography is the gold standard for molecular structure determination. libretexts.org The technique involves diffracting an X-ray beam off a single crystal of a compound to determine the precise location of every atom in the crystal lattice. nih.gov This method yields an unambiguous three-dimensional model of the molecule, providing exact bond lengths, bond angles, and torsional angles.

For this compound, this analysis would be contingent upon the ability to grow a high-quality single crystal of the compound itself or a suitable solid derivative. mdpi.com If a crystal structure is obtained, it provides irrefutable proof of the molecule's absolute configuration, typically determined through analysis of anomalous dispersion effects (the Flack parameter). elsevierpure.comnih.gov This would serve as the ultimate confirmation of the (S) stereochemistry assigned by other spectroscopic methods.

Chromatographic Methods for Enantiomeric Purity Assessment

The determination of enantiomeric purity is a critical aspect of stereoselective synthesis and the characterization of chiral compounds. For α-trifluoromethyl-substituted secondary alcohols like this compound, chromatographic techniques are indispensable for quantifying the enantiomeric excess (ee). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), utilizing chiral stationary phases, are primary methods for achieving enantiomeric separation. Furthermore, an intriguing phenomenon known as the Self-Disproportionation of Enantiomers (SDE) can be observed during chromatography, even on achiral stationary phases, which has significant implications for the accurate assessment of enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

Research Findings:

The enantiomeric purity of α-trifluoromethyl secondary alcohols can be effectively determined using HPLC equipped with a polysaccharide-based chiral column. Columns such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® or Chiralpak® series) are frequently employed. The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, resulting in separation.

For a compound like 1,1,1-Trifluorodecan-2-ol, a normal-phase method is often preferred. A typical mobile phase would consist of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar alcohol modifier, such as isopropanol (B130326) or ethanol. The ratio of these solvents is a critical parameter that is optimized to achieve the best resolution between the enantiomers. Detection is commonly performed using a UV detector, as the alcohol may lack a strong chromophore for detection at higher wavelengths.

Table 1: Representative Chiral HPLC Method for Enantiomeric Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Expected Outcome | Baseline separation of the (R) and (S) enantiomers |

Note: This table represents a typical starting method for analysis. Actual retention times and resolution would be determined experimentally.

Gas Chromatography (GC) on a chiral stationary phase (CSP) is another highly effective method for determining the enantiomeric composition of volatile chiral compounds like fluorinated alcohols. nih.gov Due to the volatility of 1,1,1-Trifluorodecan-2-ol, direct analysis is feasible, although derivatization to a more volatile ester (e.g., acetate (B1210297) or trifluoroacetate) can sometimes improve resolution and peak shape. nih.govacs.org

Research Findings:

The most common CSPs for this purpose are based on derivatized cyclodextrins. nih.govresearchgate.net Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with guest molecules. By using derivatized cyclodextrins, chiral recognition sites are created that interact differently with the enantiomers of the analyte. A column such as one based on a derivatized β-cyclodextrin (e.g., Chirasil-DEX) is often a good starting point for method development. nih.gov

The analysis involves injecting the sample into a heated port where it vaporizes. An inert carrier gas (e.g., helium or hydrogen) transports the vaporized sample through the capillary column containing the CSP. The differential interaction between the enantiomers and the CSP leads to different elution times. A Flame Ionization Detector (FID) is typically used for detection due to its high sensitivity for organic compounds. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Table 2: Representative Chiral GC Method for Enantiomeric Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Chirasil-β-Dex (or similar derivatized β-cyclodextrin phase) |

| Dimensions | 25 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Hydrogen or Helium |

| Injector Temperature | 230 °C |

| Oven Program | 80 °C (hold 2 min), then ramp to 150 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

| Expected Outcome | Separation of the two enantiomer peaks |

Note: This table represents a typical starting method. The temperature program and carrier gas flow rate are key parameters for optimization.

The Self-Disproportionation of Enantiomers (SDE) is a phenomenon where a non-racemic mixture of a chiral compound spontaneously fractionates into enantioenriched and enantiodepleted fractions when subjected to various physicochemical processes, including chromatography on a completely achiral stationary phase. rsc.orgmdpi.com This effect is driven by the formation of homo- and heterochiral molecular associations (dimers, trimers, etc.) which have different physical properties. mdpi.com The introduction of fluorine, particularly a trifluoromethyl group, into a molecule can enhance its propensity to undergo SDE. rsc.orgnih.gov

Research Findings:

A key study investigated the SDE of a series of α-CF3-containing secondary alcohols via gravity-driven column chromatography on standard silica (B1680970) gel, an achiral stationary phase. mdpi.com In this study, a non-racemic sample of an α-trifluoromethyl secondary alcohol was chromatographed, and the collected fractions were analyzed for their enantiomeric excess.

The results demonstrated a significant SDE effect. The fractions collected at the beginning of the elution were found to be highly enriched in one enantiomer (higher ee than the starting material), while the later fractions were depleted in that same enantiomer (lower ee than the starting material). mdpi.com This occurs because the heterochiral aggregates (between R and S enantiomers) and homochiral aggregates (R with R, or S with S) have different affinities for the achiral stationary phase, leading to their separation.

This phenomenon has critical practical implications. If a researcher purifies a non-racemic chiral compound like this compound using standard achiral chromatography and analyzes only one fraction, they might obtain an inaccurate value for the enantiomeric excess of the bulk sample. It is therefore crucial to analyze all collected fractions and recombine them or calculate a weighted average to determine the true stereochemical outcome of a reaction. nih.gov Conversely, the SDE phenomenon can be intentionally exploited as an unconventional method for enantiomeric purification.

Table 3: Case Study Data on SDE of an α-CF3-Containing Secondary Alcohol via Achiral Chromatography

| Fraction Number | Elution Order | Enantiomeric Excess (ee) of Fraction | Observation |

|---|---|---|---|

| Starting Material | - | 75.0% | Initial enantiomeric purity of the bulk sample. |

| 1 | Early | 95.5% | Significant enantiomeric enrichment. |

| 2 | Early | 92.1% | High enantiomeric enrichment. |

| 3 | Middle | 76.2% | Close to the initial ee of the starting material. |

| 4 | Middle | 68.4% | Enantiomeric depletion has begun. |

| 5 | Late | 55.3% | Significant enantiomeric depletion. |

| 6 | Late | 48.9% | Further enantiomeric depletion. |

Note: This data is representative of findings for α-CF3-containing secondary alcohols as reported in the literature and illustrates the SDE phenomenon. mdpi.com The starting ee and the magnitude of the SDE (Δee) are dependent on the specific compound structure, concentration, and chromatographic conditions.

Theoretical and Computational Chemistry Approaches to S 1,1,1 Trifluorodecan 2 Ol

Density Functional Theory (DFT) Calculations for Structural Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and properties of molecules like (S)-1,1,1-Trifluorodecan-2-ol. DFT calculations allow for the optimization of the molecule's geometry, providing a detailed picture of bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. This is particularly important for flexible molecules with long alkyl chains. researchgate.net

By employing DFT methods, often with dispersion corrections (like DFT-D3), researchers can accurately predict spectroscopic properties. mdpi.com For instance, the vibrational frequencies calculated through DFT can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. mdpi.com Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be computed, offering a powerful complement to experimental NMR studies for structural elucidation. The choice of functional and basis set, such as B3LYP with a def2-TZVP basis set, is critical for obtaining results that are in good agreement with experimental data. researchgate.net

For chiral molecules like this compound, DFT can also be used to predict chiroptical properties such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra. These calculations are instrumental in determining the absolute configuration of the chiral center. researchgate.net

Table 1: Representative Theoretical Data from DFT Calculations for Similar Fluoroalcohols

| Property | Computational Method | Calculated Value | Reference |

| Conformational Energy | B3LYP-D3(BJ)/def2-TZVP | Multiple conformers within 5 kJ mol⁻¹ | researchgate.net |

| Vibrational Frequencies | B3LYP/TZ2P | Superior agreement with experiment | researchgate.net |

| Rotational Constants | MP2/B3LYP-D3BJ | Excellent agreement with experiment | researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of this compound. dovepress.com Given the flexibility of its ten-carbon chain, the molecule can adopt a multitude of conformations in different environments. mun.ca MD simulations model the atomic motions over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. dovepress.comnih.gov

These simulations are particularly valuable for understanding how the molecule behaves in solution. researchgate.net By explicitly including solvent molecules, MD can reveal details about solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of the fluoroalcohol and surrounding water or organic solvent molecules. researchgate.net The analysis of MD trajectories can identify the most populated conformational states and the energetic barriers between them. mun.ca This information is crucial for understanding the molecule's reactivity and its interactions with other molecules, such as in biological systems or as a solvent in chemical reactions. mun.caresearchgate.net Force fields like AMBER or GROMOS are commonly used to describe the interatomic potentials in these simulations. researchgate.net

Table 2: Key Insights from MD Simulations of Long-Chain Alcohols

| Simulation Aspect | Finding | Significance | Reference(s) |

| Conformational Sampling | Identification of numerous low-energy conformers. | Essential for understanding the molecule's flexibility and preferred shapes. | mun.cawhiterose.ac.uk |

| Solvent Effects | Strong influence of the solvent on conformational preferences. | Highlights the importance of the environment on molecular structure. | researchgate.net |

| Intermolecular Interactions | Characterization of hydrogen bonding and van der Waals forces. | Explains aggregation behavior and interactions with other molecules. | researchgate.netresearchgate.net |

| Phase Transitions | Simulation of transitions between different physical states (e.g., gel to liquid crystalline). | Provides molecular-level understanding of macroscopic properties. | nih.gov |

Quantum Chemical Studies of Reaction Mechanisms in its Synthesis and Derivatization

Quantum chemical methods, particularly DFT, are extensively used to elucidate the mechanisms of chemical reactions involved in the synthesis and derivatization of this compound. creative-quantum.eunih.gov These studies involve locating the transition state structures and calculating the activation energies for various possible reaction pathways. nih.gov This allows for a detailed understanding of the factors that control the reaction rate and selectivity.

For the synthesis of trifluoromethyl carbinols, quantum chemistry can model the nucleophilic addition of a trifluoromethylating agent (like TMSCF₃) to the corresponding aldehyde. organic-chemistry.org Calculations can help to understand the role of catalysts and reaction conditions in promoting the desired transformation. organic-chemistry.org

In derivatization reactions, such as esterification or etherification of the hydroxyl group, quantum chemical studies can predict the most likely reaction pathways and identify potential side reactions. creative-quantum.eu By understanding the reaction mechanism at a molecular level, it is possible to optimize reaction conditions to improve yields and selectivity. creative-quantum.eu The cluster approach, where a model of the active site is studied with high-level quantum chemical methods, has proven to be a valuable technique for investigating enzyme-catalyzed reactions, which can be relevant for the biocatalytic synthesis or resolution of chiral alcohols. nih.govnih.gov

Computational Prediction of Enantioselectivity in Catalytic Reactions Involving its Precursors or Derivatives

A significant area of computational chemistry is the prediction of enantioselectivity in asymmetric catalysis. nih.govresearchgate.net This is highly relevant for the synthesis of enantiomerically pure this compound. Computational models can be used to predict the enantiomeric excess (ee) of a reaction by calculating the energy difference between the transition states leading to the (S) and (R) enantiomers. researchgate.netmdpi.com

These models often employ DFT to study the interactions between the substrate (a precursor to the final alcohol, such as a ketone), the catalyst, and the reagents in the transition state. researchgate.net By identifying the key steric and electronic interactions that favor the formation of one enantiomer over the other, these studies can guide the design of more selective catalysts. nih.govpnas.org

Machine learning models, trained on datasets of experimental and/or computational results, are also emerging as powerful tools for predicting enantioselectivity. nih.gov These models can identify complex relationships between the structure of the catalyst and the substrate and the enantiomeric outcome of the reaction, accelerating the discovery of new and efficient asymmetric transformations. nih.govnih.gov

Table 3: Computational Approaches for Predicting Enantioselectivity

| Method | Principle | Application | Reference(s) |

| DFT Transition State Analysis | Calculation of the energy difference between diastereomeric transition states. | Rationalizing and predicting the stereochemical outcome of asymmetric reactions. | researchgate.netmdpi.com |

| 3D-QSSR (Quantitative Structure-Selectivity Relationship) | Correlates the 3D properties of molecules with their observed enantioselectivity. | Developing predictive models for catalyst performance. | researchgate.net |

| Machine Learning Models | Utilizes algorithms trained on reaction data to predict enantioselectivity. | High-throughput screening of potential catalysts and reaction conditions. | nih.govnih.gov |

| Steric and Electronic Parameter Analysis | Correlates ligand steric and electronic properties with enantiomeric excess. | Guiding the rational design of chiral ligands and catalysts. | pnas.org |

Derivatization and Analogues in Advanced Organic Synthesis Research

Synthesis of Chiral Fluoroalkyl Alcohol Derivatives for Ligand Design

Chiral alcohols are fundamental starting materials for the synthesis of chiral ligands, which are essential for asymmetric catalysis. alfachemic.com The hydroxyl group of (S)-1,1,1-Trifluorodecan-2-ol serves as a versatile functional handle for derivatization into various coordinating moieties. These derivatives can then act as ligands in metal-catalyzed reactions, transferring their chiral information to the products of the reaction.

Common derivatization strategies for chiral alcohols to form ligands include:

Etherification: Reaction with alkyl or aryl halides under basic conditions to form chiral ethers. These can coordinate to metals through the oxygen atom.

Esterification: Acylation with chiral or achiral carboxylic acids or their derivatives (e.g., acyl chlorides) to produce chiral esters.

Phosphinylation: Reaction with chlorophosphines (e.g., chlorodiphenylphosphine) in the presence of a base to yield phosphinites. These P,O-type ligands are widely used in asymmetric hydrogenation and cross-coupling reactions.

The presence of the electron-withdrawing trifluoromethyl group adjacent to the alcohol can influence the reactivity of the hydroxyl group and the coordination properties of the resulting ligand, potentially leading to unique selectivity in catalysis. Chiral ligands play a crucial role in numerous asymmetric transformations, including the reduction of ketones, imines, and carbon-carbon multiple bonds. alfachemic.com

Incorporation into Complex Molecular Architectures and Scaffolds

This compound is an ideal starting point for introducing both chirality and a trifluoromethyl group into larger, more complex molecular structures. Its utility has been demonstrated by analogy with similar chiral trifluoromethylated alcohols, which are used to construct intricate molecular frameworks.

For instance, trifluoromethyl-containing allylic alcohols have been used to synthesize complex cyclopropanecarboxylic acid derivatives through stereoselective cyclization reactions. researchgate.net This suggests a potential pathway where this compound could be elaborated into an allylic alcohol and then used to build strained ring systems. Furthermore, chiral trifluoromethyl carbinols can be derivatized to create molecules with multiple stereocenters. acs.org For example, epoxidation of a derivative of a chiral trifluoromethyl alcohol can afford a spirooxirane containing three quaternary stereocenters, demonstrating the utility of the initial chiral center in guiding the formation of subsequent stereocenters. nih.govacs.org

The development of methods for synthesizing secondary β-trifluoromethyl alcohols is crucial as it opens avenues for creating novel CF3-containing chiral drugs. organic-chemistry.org The ability to perform late-stage trifluoroalkylation on complex, biologically active molecules highlights the potential for these building blocks in pharmaceutical development. acs.orgnih.gov

Design and Synthesis of Fluorinated Alcohol-Based Chiral Building Blocks

A chiral building block is a molecule that possesses one or more stereocenters and can be used as a starting material for the synthesis of a variety of complex chiral targets. This compound fits this definition perfectly, serving as a synthon for the C(2)-C(10) portion of a target molecule with a defined (S) stereochemistry at the C2 position.

Key transformations can convert this alcohol into other useful chiral building blocks:

Oxidation: Oxidation of the secondary alcohol functionality (e.g., using Swern or Dess-Martin oxidation) yields the corresponding chiral ketone, (S)-1,1,1-trifluorodecan-2-one. These chiral α-trifluoromethylated ketones are valuable intermediates themselves. acs.orgnih.gov They can undergo a wide range of stereoselective nucleophilic addition reactions, where the existing chirality and sterics direct the approach of the nucleophile.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent reaction with various nucleophiles in an SN2 reaction allows for the introduction of a wide range of functional groups (azides, cyanides, thiols) with inversion of the stereocenter, leading to the (R) configuration.

These secondary building blocks significantly expand the synthetic utility of the parent alcohol, enabling the construction of a diverse library of enantiomerically enriched compounds.

Stereochemical Implications in Derivative Formation

When a molecule that is already chiral, like this compound, undergoes a reaction that creates a new stereocenter, the existing center can influence the stereochemical outcome of the new one. This is a fundamental concept in asymmetric synthesis. The reactions can be classified as either stereospecific or stereoselective.

Stereospecific Reactions: In a stereospecific reaction, a particular stereoisomer of the starting material reacts to give a specific stereoisomer of the product. A classic example is the SN2 reaction. If the hydroxyl group of this compound is converted to a tosylate and then displaced by a nucleophile like sodium azide, the reaction will proceed with inversion of configuration, exclusively forming the (R)-azide. The stereochemistry of the product is directly dictated by the stereochemistry of the reactant.

Diastereoselective Reactions: In a diastereoselective reaction, one diastereomer of the product is preferentially formed over others. This occurs when the chiral center in the starting material influences the transition state energies of the pathways leading to the different diastereomeric products. For example, if the ketone derived from this compound is reduced with a hydride reagent like sodium borohydride, two diastereomeric alcohols can be formed: (S,S) and (R,S)-1,1,1-trifluorodecan-2-ol. The hydride will preferentially attack from the less sterically hindered face of the carbonyl group, as predicted by models like the Felkin-Anh model. The large trifluoromethyl group and the octyl chain create a biased steric environment, leading to the formation of one diastereomer in excess. This diastereoselectivity is a cornerstone of synthesizing molecules with multiple, well-defined contiguous stereogenic centers. nih.gov

The strategic use of chiral fluorinated building blocks like this compound allows chemists to control the three-dimensional architecture of molecules, which is essential for the function of modern pharmaceuticals and agrochemicals. organic-chemistry.org

Catalytic Applications and Roles in Asymmetric Transformations

(S)-1,1,1-Trifluorodecan-2-ol as a Chiral Ligand Precursor in Metal-Catalyzed Asymmetric Reactions

There is currently no available research data detailing the use of this compound as a precursor for chiral ligands in metal-catalyzed asymmetric reactions. The potential of this fluorinated alcohol to be converted into ligands, such as phosphines, amines, or N-heterocyclic carbenes, and their subsequent application in catalytic processes has not been documented.

Role as a Chiral Auxiliary in Enantioselective Synthesis

The role of this compound as a chiral auxiliary in enantioselective synthesis has not been reported in the scientific literature. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org While the concept is a fundamental strategy in asymmetric synthesis, no studies have been published that demonstrate the attachment of this compound to a substrate to induce diastereoselectivity in subsequent transformations.

Investigation of its Influence on Stereoselectivity in Organic Reactions

Specific investigations into the influence of this compound on the stereoselectivity of organic reactions are not present in the current body of scientific literature. The presence of the trifluoromethyl group and the secondary alcohol moiety could theoretically influence the steric and electronic environment of a reaction, but no studies have been conducted to quantify or describe this effect on the formation of stereoisomers.

Applications in Chiral Resolution and Kinetic Resolution Processes

There are no documented applications of this compound in either chiral resolution or kinetic resolution processes. Chiral resolution is a method used to separate a racemic mixture into its constituent enantiomers. wikipedia.org Kinetic resolution differentiates enantiomers based on their different reaction rates with a chiral catalyst or reagent. wikipedia.org The potential for this compound to act as a resolving agent or as a chiral catalyst in a kinetic resolution has not been explored.

Q & A

Basic Research Questions

Q. What are the optimal enantioselective synthesis routes for (S)-1,1,1-Trifluorodecan-2-ol, and how can enantiomeric excess (ee) be validated?

- Methodological Answer : Enantioselective synthesis often employs chiral catalysts or resolving agents. For fluorinated alcohols, asymmetric reduction of ketones (e.g., using chiral borane catalysts) or enzymatic resolution can achieve high ee. Post-synthesis validation requires chiral HPLC or NMR analysis with chiral shift reagents. For example, NMR signals split into doublets of doublets (e.g., δ 5.49 ppm, ) can confirm stereochemical integrity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : , , and NMR are critical. Fluorine coupling patterns (e.g., ) confirm trifluoromethyl group orientation, while - COSY identifies adjacent protons .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- HPLC : Chiral columns (e.g., amylose-based) separate enantiomers and quantify ee .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between computational predictions and experimental data on the thermodynamic stability of this compound?

- Methodological Answer :

- Triangulation : Cross-validate data using multiple methods (e.g., calorimetry for experimental ΔG and DFT calculations for theoretical values).

- Error Analysis : Compare solvent effects (e.g., ethanol vs. chloroform) in simulations and experiments. Adjust computational models to account for hydrogen bonding and van der Waals interactions.

- Alternative Explanations : Investigate kinetic vs. thermodynamic control in synthesis pathways. For example, metastable intermediates may skew experimental stability measurements .

Q. What strategies are effective in studying the environmental persistence and degradation mechanisms of fluorinated alcohols like this compound?

- Methodological Answer :

- Environmental Simulation : Use soil/water microcosms under controlled conditions (pH, temperature) to monitor degradation rates via LC-MS or NMR.

- Isotopic Labeling : Incorporate or to trace metabolic pathways in microbial degradation studies.

- PFAS Frameworks : Apply methodologies from polyfluoroalkyl substance (PFAS) research, such as assessing bioaccumulation potential using logP values and octanol-water partitioning coefficients .

Q. How does the stereochemistry of this compound influence its interactions with biological targets (e.g., enzymes or membranes)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock to model interactions between the (S)-enantiomer and chiral binding pockets.

- Biological Assays : Compare enantiomer-specific activity in enzyme inhibition studies (e.g., fluorometric assays for lipase or esterase inhibition).

- Membrane Permeability : Measure diffusion rates across artificial lipid bilayers using fluorescence quenching or LC-MS .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer :

- Solvent Screening : Systematically test solubility in solvents with varying Hansen solubility parameters (e.g., ethanol, hexane, DMSO).

- Temperature Dependence : Measure solubility at multiple temperatures to identify entropy-driven vs. enthalpy-driven dissolution.

- Crystallography : Analyze crystal packing (if crystalline) to identify hydrogen-bonding networks that may limit solubility in nonpolar media .

Experimental Design

Q. What protocols ensure safe handling and waste management of this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular exposure.

- Waste Segregation : Collect fluorinated waste separately in halogen-resistant containers for incineration at >1,000°C to prevent PFAS-like environmental release.

- Spill Mitigation : Neutralize spills with activated carbon or specialized fluorocarbon absorbents .

Synthesis Optimization

Q. What reaction conditions maximize yield in the catalytic asymmetric synthesis of this compound?

- Methodological Answer :

- Catalyst Selection : Chiral Ru or Ir complexes (e.g., Noyori-type catalysts) in ethanol at 25–40°C.

- Substrate Ratios : Optimize ketone-to-catalyst ratio (typically 100:1) and hydrogen pressure (50–100 bar).

- Workup : Purify via silica gel chromatography (hexane:ethyl acetate gradient) to remove catalyst residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.